molecular formula C11H13BrO4 B14390585 Methyl 3-bromo-6-hydroxy-4-methoxy-2,5-dimethylbenzoate CAS No. 88165-15-5

Methyl 3-bromo-6-hydroxy-4-methoxy-2,5-dimethylbenzoate

Cat. No.: B14390585
CAS No.: 88165-15-5
M. Wt: 289.12 g/mol
InChI Key: DJANESKETORJIM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-hydroxy-4-methoxy-2,5-dimethylbenzoate is an organic compound with a complex structure that includes bromine, hydroxyl, methoxy, and methyl groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-hydroxy-4-methoxy-2,5-dimethylbenzoate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by methylation and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-hydroxy-4-methoxy-2,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates.

Scientific Research Applications

Methyl 3-bromo-6-hydroxy-4-methoxy-2,5-dimethylbenzoate has several applications in scientific research:

  • **Chemistry

Properties

CAS No.

88165-15-5

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methoxy-3,6-dimethylbenzoate

InChI

InChI=1S/C11H13BrO4/c1-5-7(11(14)16-4)9(13)6(2)10(15-3)8(5)12/h13H,1-4H3

InChI Key

DJANESKETORJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)C)O)C(=O)OC

Origin of Product

United States

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